3-fluoro-4-iodo-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

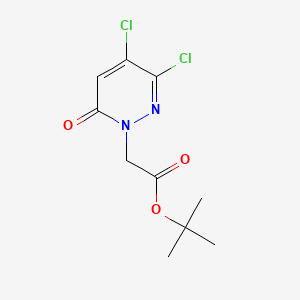

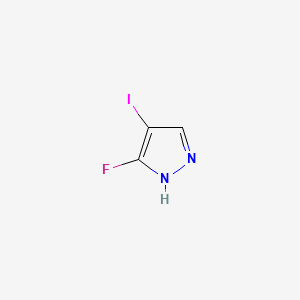

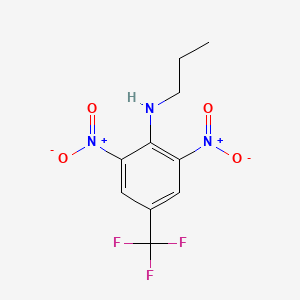

3-fluoro-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C3H2FIN2 and a molecular weight of 211.96 . It is a derivative of pyrazole, a class of organic compounds that are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . A variety of pyrazole-based chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .Molecular Structure Analysis

The molecular structure of 3-fluoro-4-iodo-1H-pyrazole consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 3rd position on the ring is substituted with a fluorine atom, and the 4th position is substituted with an iodine atom .Chemical Reactions Analysis

Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions to form pyrazoles . They can also undergo oxidation reactions to form pyrazolines .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-4-iodo-1H-pyrazole include a predicted boiling point of 294.1±20.0 °C, a predicted density of 2.429±0.06 g/cm3, and a predicted pKa of 10.27±0.50 .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The synthesis and evaluation of pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, have revealed promising pharmacological effects. Researchers have explored their potential as antileishmanial and antimalarial agents . These compounds exhibit potent activity against Leishmania aethiopica and Plasmodium berghei, suggesting their suitability for drug development.

Synthetic Intermediates

3-Fluoro-4-iodo-1H-pyrazole serves as a valuable intermediate in the synthesis of biologically active compounds. It can be further functionalized to create diverse molecules with specific properties .

Coordination Chemistry

The pyrazole ligand, including its 3-fluoro-4-iodo-1H-pyrazole variant, finds applications in coordination chemistry. Its Lewis base tunability and structural rigidity make it suitable for complexation with metal ions .

Supramolecular Chemistry

Due to the presence of both donor and acceptor sites within the same molecule, pyrazole ligands participate in supramolecular interactions. Researchers have explored their role in self-assembly and host-guest chemistry .

Biological Studies

Researchers have investigated the biological effects of synthesized pyrazole derivatives. For instance, one derivative induced cell death, prevented wound healing, and activated apoptosis pathways in cancer cells .

Materials Science and Organic Electronics

Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, can be modified to serve as building blocks in materials science. Their electronic properties make them interesting candidates for organic semiconductors, sensors, and optoelectronic devices.

Safety and Hazards

The safety data sheet for 4-Iodo-1H-pyrazole, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-fluoro-4-iodo-1H-pyrazole.

Orientations Futures

Pyrazole derivatives, including 3-fluoro-4-iodo-1H-pyrazole, have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and the development of biosensing systems . Future research may focus on developing new pyrazole-based chemosensors and exploring their applications in environmental monitoring and biological imaging .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These targets play crucial roles in various biochemical processes, including alcohol metabolism and mycobacterial cell wall biosynthesis .

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They are often used as intermediates in the synthesis of biologically active compounds . The presence of fluorine and iodine atoms in the molecule could potentially enhance its reactivity and interaction with its targets.

Biochemical Pathways

Given its structural similarity to 4-iodopyrazole, it might be involved in the modulation of alcohol metabolism and mycobacterial cell wall biosynthesis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2941±200 °C, a density of 2429±006 g/cm3, and a pKa of 1027±050 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Given its structural similarity to 4-iodopyrazole, it might exhibit antileishmanial and antimalarial activities .

Action Environment

The action, efficacy, and stability of 3-fluoro-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of pyrazole derivatives, is known to be influenced by the reaction conditions . Additionally, the compound’s light sensitivity and incompatibility with oxidizing agents, acids, and bases could also affect its action .

Propriétés

IUPAC Name |

5-fluoro-4-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2FIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQICHKLNSCAIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2FIN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.96 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)

![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)